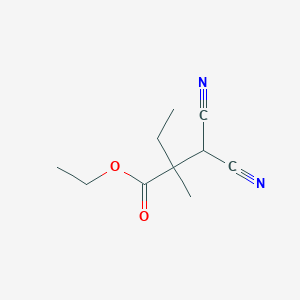
2-Amino-3-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
2-Amino-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid , which is a monocarboxylic derivative of pyridine . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is also known by other names such as 3-(Trifluoromethyl)anthranilic acid .
Synthesis Analysis
The synthesis of trifluoromethylated amines, which includes 2-Amino-3-(trifluoromethyl)isonicotinic acid, can be achieved through the catalytic enantioselective isomerization of imines . This process involves a new chiral organic catalyst and can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities .Molecular Structure Analysis
The IUPAC name for 2-Amino-3-(trifluoromethyl)isonicotinic acid is 2-amino-3-(trifluoromethyl)benzoic acid . The SMILES string representation of its structure isC1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O . Physical And Chemical Properties Analysis
2-Amino-3-(trifluoromethyl)isonicotinic acid is a solid substance with a melting point range of 157.0°C to 160.0°C . Its InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .Applications De Recherche Scientifique
Green Synthesis Methods
2-Amino-3-(trifluoromethyl)isonicotinic acid has been utilized in green synthesis methods. A study by Zolfigol et al. (2013) demonstrated its use in the preparation of pyranopyrazoles, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Zolfigol et al., 2013).
Electrocatalytic Applications
This compound has been employed in electrocatalytic processes. Feng et al. (2010) investigated its use in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, showing its potential in innovative synthesis methods involving ionic liquids (Feng et al., 2010).
Chemotherapeutic Research
In the field of chemotherapeutic research, Winterstein et al. (1956) synthesized derivatives of isonicotinic acid for potential use in tuberculosis treatment. This research provides insight into the versatility of 2-amino-3-(trifluoromethyl)isonicotinic acid derivatives in medicinal chemistry (Winterstein et al., 1956).
Molecular Topology and Coordination Chemistry
The compound has also found applications in the construction of molecular topologies. Teo et al. (2004) used isonicotinic acid in the formation of homo- and hetero-metallic molecular structures, demonstrating its role in advanced coordination chemistry (Teo et al., 2004).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
Orientations Futures
The synthesis of trifluoromethylated amines, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, is a promising area of research . The development of new chiral organic catalysts could enable the production of a wider range of trifluoromethylated amines with high enantioselectivities . These compounds have potential applications in pharmaceutical and agrochemical industries due to the unique impact of fluorine on organic molecules .
Propriétés
IUPAC Name |
2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZGWQHSBVCVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)



![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)






![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)
![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)